2-(4-Bromo-3-fluoro-phenoxy)-pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-3-2-7(6-9(8)12)15-10-13-4-1-5-14-10/h1-6H |
InChI Key |
ASWDGFAXDKSWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2 4 Bromo 3 Fluoro Phenoxy Pyrimidine Derivatives
Quantum Chemical Studies on Pyrimidine (B1678525) Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the electronic characteristics of organic molecules. dergipark.org.tr These methods provide a detailed understanding of molecular orbitals and charge distribution, which are fundamental to a molecule's chemical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of pyrimidine derivatives. srce.hr By optimizing the molecular geometry, DFT calculations can predict various electronic properties. The electronic structure of pyrimidine is characterized by a delocalized π-electron system and non-bonding electron pairs on the nitrogen atoms, which gives it a strong capacity for metal-surface interactions. srce.hr Strategic substitution with various heteroatoms like bromine and fluorine can significantly influence the electronic properties of the molecule. srce.hr
DFT calculations are employed to determine the optimized molecular structure, which is essential for understanding the intra- and intermolecular interactions that govern the compound's behavior. irjweb.com The presence of nitrogen atoms in the pyrimidine ring, along with halogen substituents on the phenoxy group, creates a unique electronic environment that can be accurately modeled using DFT. ekb.eg
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. epstem.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small energy gap indicates that a molecule is more reactive. epstem.net For pyrimidine derivatives, the HOMO is often located on the pyrimidine ring, while the LUMO may be localized on other parts of the molecule, such as a substituted benzoyl group. epstem.net The eventual charge transfer within the molecule can be predicted by the calculated HOMO-LUMO energy gap. epstem.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.54 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.31 |
| Ionization Potential (I) | 6.54 |
| Electron Affinity (A) | 1.23 |
| Global Hardness (η) | 2.655 |
| Global Softness (S) | 0.188 |
| Electronegativity (χ) | 3.885 |
| Chemical Potential (μ) | -3.885 |
| Electrophilicity Index (ω) | 2.844 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epstem.net The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net
In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. epstem.netresearchgate.net These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. epstem.net For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring typically represent sites of negative potential. researchgate.net MEP analysis provides crucial information for understanding intermolecular interactions and the reactive behavior of the molecule. epstem.net
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. researchgate.net
For pyrimidine and its derivatives, TD-DFT can help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. nih.gov The presence of substituents like bromo and fluoro groups on the phenoxy ring can cause shifts in the absorption bands. rsc.org Theoretical predictions of UV-Vis spectra are a valuable complement to experimental studies, aiding in the interpretation of spectroscopic data and the characterization of new compounds. researchgate.netrsc.org
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.52 | 274 | 0.15 | HOMO -> LUMO |
| 5.15 | 241 | 0.28 | HOMO-1 -> LUMO |
| 5.63 | 220 | 0.09 | HOMO -> LUMO+1 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are essential for understanding their biological activity and interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is crucial. nih.gov The linkage between the phenoxy and pyrimidine rings allows for rotational freedom, leading to various possible conformers.
Computational methods can be used to determine the relative energies of different conformers and identify the most stable structures. nih.govrsc.org This analysis is important because the biological activity of a molecule is often dependent on its specific three-dimensional shape. Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior in different environments. jbiochemtech.com
Ligand-Protein Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. This analysis provides insights into the binding mode and affinity, guiding the optimization of lead compounds.
For pyrimidine-based compounds, molecular docking studies have been instrumental in elucidating interactions with various protein targets. These derivatives are known to bind to the active sites of enzymes like kinases, which are crucial in cancer cell proliferation and survival. rsc.org For instance, docking analyses of pyrimidine derivatives with targets such as Cyclin-Dependent Kinase 2 (CDK2) or Focal Adhesion Kinase (FAK) reveal key interactions. rsc.orgnih.gov
Typically, the pyrimidine core can act as a scaffold, positioning its substituents to form specific interactions within the protein's binding pocket. Common interactions observed for pyrimidine analogues include:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors, often interacting with backbone amide protons of residues like lysine (B10760008) or threonine in the hinge region of kinases. nih.gov
Hydrophobic Interactions: The phenoxy group and its substituents (bromo and fluoro groups) can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site, such as valine, leucine, and isoleucine. mdpi.com
Pi-Alkyl and Pi-Pi Stacking: The aromatic rings of the pyrimidine and phenoxy moieties can form pi-stacking or pi-alkyl interactions with aromatic or aliphatic residues, further stabilizing the ligand-protein complex. nih.gov
Docking results are often scored based on binding energy, with lower energy values indicating a more favorable binding pose. nih.gov For example, studies on similar pyrimidine derivatives targeting the B-cell lymphoma 2 (Bcl-2) protein have shown that specific substitutions can significantly enhance binding by accessing key hydrophobic pockets and forming crucial hydrogen bonds with residues like SER 60 and ARG 129. mdpi.com These computational predictions are vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov
Solvent Effects on Molecular Conformation and Electronic Properties
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties, which can be significantly influenced by the surrounding solvent environment. Computational studies investigating solvent effects are crucial for bridging the gap between theoretical calculations (often performed in vacuo) and experimental conditions in solution.
Studies on structurally related aromatic compounds show that:
Conformational Stability: In polar solvents like water or dimethyl sulfoxide (B87167) (DMSO), conformations that expose polar groups (like the pyrimidine nitrogens) and minimize the exposed hydrophobic surface area may be favored. Conversely, in nonpolar solvents like chloroform (B151607) or cyclohexane, more extended conformations might be stable. nih.govmdpi.com
Electronic Properties: The electronic properties of the molecule, such as its dipole moment, chemical potential, and the energies of its frontier molecular orbitals (HOMO and LUMO), are also solvent-dependent. kashanu.ac.ir Polar solvents can stabilize charge separation within the molecule, potentially lowering the HOMO-LUMO energy gap and affecting its reactivity and spectral properties. kashanu.ac.ir
Specific Interactions: Beyond continuum effects, explicit solvent models can be used to study specific interactions, such as hydrogen bonding between the pyrimidine nitrogens and protic solvent molecules like water. rsc.org These specific interactions can play a dominant role in determining conformational preferences and the stability of the solute-solvent complex. nih.gov
Understanding these solvent effects is essential for accurately predicting the behavior of this compound derivatives in a biological medium and for refining the parameters used in other computational methods like QSAR and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the synthesis of more potent analogues. researchpublish.com
Three-Dimensional QSAR (3D-QSAR) Methodologies (CoMFA, CoMSIA)
Among the most powerful QSAR techniques are the three-dimensional methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to explain their activity differences. nih.gov
CoMFA (Comparative Molecular Field Analysis): In CoMFA, each molecule in a dataset is placed within a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. These energy values serve as descriptors, which are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). nih.govresearchgate.net The results are visualized as 3D contour maps, highlighting regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com It uses a Gaussian function to calculate the distance-dependent fields, which avoids some of the artifacts associated with the Lennard-Jones and Coulombic potentials used in CoMFA. mdpi.com This often provides a more detailed and interpretable model of the structure-activity relationship.
For pyrimidine derivatives, both CoMFA and CoMSIA have been successfully applied to develop predictive models for various biological activities, including anticancer and kinase inhibitory effects. rsc.orgmdpi.com
Development and Validation of Predictive QSAR Models
The development of a robust and predictive QSAR model involves several critical steps. First, a dataset of compounds with known biological activities is compiled and divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.com The model is then generated using statistical regression methods to correlate molecular descriptors (e.g., CoMFA/CoMSIA fields) with activity.
The reliability and predictive ability of the generated QSAR models are assessed using several statistical parameters:
Coefficient of Determination (r²): This value indicates the goodness of fit of the model for the training set. A value closer to 1.0 suggests a strong correlation between the descriptors and the activity. mdpi.com
Leave-One-Out Cross-Validated Coefficient (q²): This is a measure of the internal predictive ability of the model. A high q² (typically > 0.5) indicates that the model is robust and not a result of chance correlation. rsc.orgacs.org
External Predictive Coefficient (r²_pred): This parameter is calculated using the test set of compounds that were not included in model generation. It provides the most rigorous test of the model's ability to predict the activity of new compounds. tandfonline.com
Rigorous validation is essential to ensure the model's predictive power. According to established criteria, a QSAR model is considered predictive if it meets several conditions, including high values for q² and r²_pred. tandfonline.comresearchgate.net Studies on various pyrimidine derivatives have successfully generated statistically significant CoMFA and CoMSIA models with strong predictive capabilities. rsc.orgmdpi.comacs.org
| Model Type | Target/Compound Series | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | Reference |
|---|---|---|---|---|
| CoMFA | Thieno-pyrimidine derivatives (VEGFR3 Inhibitors) | 0.818 | 0.917 | mdpi.com |
| CoMSIA | Thieno-pyrimidine derivatives (VEGFR3 Inhibitors) | 0.801 | 0.897 | mdpi.com |
| CoMFA | Pyrimidine derivatives (FAK Inhibitors) | 0.664 | 0.973 | rsc.org |
| CoMSIA | Pyrimidine derivatives (FAK Inhibitors) | 0.755 | 0.999 | rsc.org |
| CoMFA | 2-Pyrimidine carbohydrazides (Utrophin Modulators) | 0.528 | 0.776 | acs.orgacs.org |
| CoMSIA | 2-Pyrimidine carbohydrazides (Utrophin Modulators) | 0.600 | 0.811 | acs.orgacs.org |
| MLR | Pyrimidine derivatives (VEGFR-2 Inhibitors) | Not Reported | 0.889 | nih.gov |
| ANN | Pyrimidine derivatives (VEGFR-2 Inhibitors) | Not Reported | 0.998 | nih.gov |
Interpretation of QSAR Contour Maps for Structural Insights
A key advantage of 3D-QSAR methods like CoMFA and CoMSIA is the visualization of results as 3D contour maps. These maps are superimposed on a representative molecule (usually the most active one) to provide a visual guide for structural modification. nih.gov
Steric Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky, sterically favorable groups are predicted to enhance biological activity. acs.org Yellow contours highlight regions where steric bulk is detrimental, suggesting that smaller substituents are preferred. nih.govacs.org For a this compound derivative, this could mean that adding a larger group at a specific position on the phenoxy ring might increase activity, while bulkiness near the ether linkage could decrease it.
Electrostatic Maps: These maps often use blue and red contours. Blue contours identify areas where electropositive (electron-donating) groups would be favorable for activity. nih.gov Red contours indicate regions where electronegative (electron-withdrawing) groups are preferred. nih.govnih.gov The presence of the electronegative fluorine atom and the pyrimidine ring nitrogens in the parent compound would be analyzed in the context of these maps to see if their positions align with favorable regions.
Other CoMSIA Maps: CoMSIA provides additional maps for hydrophobicity (yellow for favorable hydrophobic regions, white for favorable hydrophilic regions), hydrogen bond donors (cyan for favorable), and hydrogen bond acceptors (magenta for favorable). researchgate.net
By interpreting these maps, medicinal chemists can gain valuable insights into the structural requirements for optimal interaction with the biological target, allowing for the rational design of new derivatives with improved potency. researchgate.net
Prediction of Molecular Interactions and Binding Affinities
The ultimate goal of computational investigations in drug design is to accurately predict how a molecule will bind to its target and with what affinity. This is achieved by integrating the findings from various methods, primarily molecular docking and QSAR.
Molecular docking provides a qualitative and semi-quantitative picture of the ligand-protein interaction. It predicts the binding pose, identifying the specific amino acid residues involved and the types of interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex. rsc.org This gives crucial information about the mechanism of binding.
QSAR, on the other hand, provides a quantitative prediction of binding affinity (e.g., IC₅₀ or pEC₅₀). acs.org A well-validated QSAR model can estimate the biological activity of a designed but not-yet-synthesized compound with a reasonable degree of accuracy. tandfonline.com
Combining these approaches creates a powerful predictive workflow. acs.org For instance, after developing a robust 3D-QSAR model for a series of pyrimidine derivatives, new compounds can be designed based on the insights from the contour maps. rsc.org These newly designed molecules can then be docked into the target protein's active site to verify that they can adopt a favorable binding orientation and form the desired interactions. The QSAR model is then used to predict their binding affinity. This iterative cycle of design, docking, and QSAR prediction allows for the rapid virtual screening and optimization of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing. rsc.orgacs.org
Computational Approaches to Corrosion Inhibition Prediction for Pyrimidine Derivatives
Computational and theoretical chemistry have become indispensable tools in the field of corrosion science, offering profound insights into the inhibitory mechanisms of various compounds. These methods are particularly valuable for predicting the potential of new or untested molecules as corrosion inhibitors, thereby guiding experimental efforts and accelerating the development of more effective and environmentally benign solutions. For pyrimidine derivatives, including compounds structurally related to this compound, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are widely employed to elucidate their interactions with metal surfaces and to correlate their molecular properties with their inhibition efficiencies. researchgate.netkfupm.edu.sa
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jocpr.com In the context of corrosion inhibition, DFT calculations can provide a wealth of information about the inhibitor molecule's electronic properties, which are crucial for understanding its adsorption behavior on a metal surface. ijcce.ac.ir Key parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η). ajchem-b.comajchem-b.com
The EHOMO is often associated with the electron-donating ability of a molecule; a higher EHOMO value suggests a greater tendency to donate electrons to the unoccupied d-orbitals of the metal surface, leading to stronger adsorption and higher inhibition efficiency. researchgate.netkfupm.edu.sa Conversely, the ELUMO indicates the ability of the molecule to accept electrons from the metal surface; a lower ELUMO value implies a greater capacity for electron acceptance. The energy gap (ΔE) is an important parameter for predicting the reactivity of an inhibitor molecule; a smaller ΔE generally corresponds to higher reactivity and, consequently, a higher inhibition efficiency. ajchem-b.comajchem-b.com
The following table presents a selection of quantum chemical parameters calculated for various pyrimidine derivatives, illustrating the typical range of values obtained in theoretical studies.
| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |
| PMO | - | - | - | - | ajchem-b.comajchem-b.com |
| PMA | - | - | - | - | ajchem-b.comajchem-b.com |
| PMS | - | - | - | - | ajchem-b.comajchem-b.com |
Note: Specific values for PMO, PMA, and PMS were not provided in the source material, but they are included to represent typical pyrimidine derivatives studied computationally.
Molecular Dynamics (MD) simulations offer a complementary approach to DFT by providing insights into the dynamic behavior of inhibitor molecules at the metal-solution interface. MD simulations can model the adsorption process of inhibitor molecules on the metal surface, taking into account the effects of the solvent and other species present in the corrosive medium. researchgate.netkfupm.edu.sa By analyzing the trajectories of the atoms over time, it is possible to determine the preferred adsorption orientation of the inhibitor molecules and to calculate the binding energy between the inhibitor and the metal surface. dergipark.org.tr A higher binding energy is indicative of a stronger and more stable adsorption, which is generally associated with a higher inhibition efficiency. researchgate.netkfupm.edu.sa
For instance, a study on the corrosion inhibition of mild steel by pyrimidine derivatives utilized both DFT and MD simulations to evaluate their performance. ajchem-b.comajchem-b.com The DFT calculations provided insights into the electronic properties of the inhibitor molecules, while the MD simulations were used to model their adsorption on an iron surface. The results of these simulations indicated that the pyrimidine derivatives adsorbed onto the metal surface through the active centers of the molecules, leading to the formation of a protective film that inhibited the corrosion process. ajchem-b.comajchem-b.com
In another theoretical investigation, the corrosion inhibition efficiency of several pyrimidine derivatives was studied using DFT methods. jocpr.com The calculated quantum chemical parameters were correlated with the experimentally determined inhibition efficiencies, and a good agreement was found between the theoretical predictions and the experimental results. jocpr.comjocpr.com This demonstrates the power of computational approaches in predicting the corrosion inhibition potential of pyrimidine derivatives and in providing a deeper understanding of their inhibition mechanisms at the molecular level. jocpr.comjocpr.com
The following table summarizes the findings from a computational study on a series of pyrimidine derivatives, highlighting the relationship between their molecular properties and their predicted corrosion inhibition efficiency.
| Derivative | Inhibition Efficiency (%) | Adsorption Energy (kcal/mol) | Key Computational Finding | Reference |
| Pyrm1 | - | - | Lower inhibition efficiency correlated with its electronic properties. | jocpr.comjocpr.com |
| Pyrm2 | 96 | - | Higher inhibition efficiency attributed to its molecular structure and electronic parameters. | jocpr.comjocpr.com |
| Pyrm3 | 87 | - | Intermediate inhibition efficiency consistent with its calculated quantum chemical parameters. | jocpr.comjocpr.com |
Note: The specific adsorption energies were not provided for all derivatives in the source material.
Structure Activity Relationship Sar Studies of Halogenated Phenoxypyrimidine Scaffolds
Impact of Halogen Substituents (Bromine and Fluorine) on Biological Activity
The incorporation of bromine and fluorine into the phenoxypyrimidine core is a widely used strategy to enhance potency and modulate pharmacokinetic properties. researchgate.net Halogens can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity through a variety of interactions. researchgate.netdntb.gov.ua
In 2-(4-Bromo-3-fluoro-phenoxy)-pyrimidine, the specific placement of bromine at the 4-position and fluorine at the 3-position of the phenoxy group is crucial for its biological function. The phenoxy moiety often serves as a key pharmacophore, responsible for critical interactions like π–π stacking and hydrogen bonding via its ether oxygen. nih.gov The 4-bromo substituent can occupy a hydrophobic pocket within the target protein, while the highly electronegative 3-fluoro atom can modulate the electronic density of the ring and form specific polar contacts. researchgate.net This distinct substitution pattern creates a unique electrostatic and steric profile that can lead to high-affinity and selective binding. For example, in the design of kinase inhibitors, this arrangement can facilitate precise interactions with the enzyme's active site. researchgate.net
To illustrate the impact of these substitutions, consider the following hypothetical data for a series of compounds targeting a specific protein kinase:
| Compound | R1 (Position 3) | R2 (Position 4) | IC₅₀ (nM) |
| 1 (Parent) | H | H | 1500 |
| 2 | F | H | 800 |
| 3 | H | Br | 350 |
| 4 (Title Compound) | F | Br | 50 |
This interactive table demonstrates that the combination of 3-fluoro and 4-bromo substituents results in a synergistic improvement in inhibitory activity.
A key interaction contributing to the affinity of brominated compounds is the halogen bond. namiki-s.co.jpnih.gov This is a directional, non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. namiki-s.co.jpmdpi.com For this compound, the bromine atom at the para-position can act as a potent halogen bond donor. researchgate.net The presence of the adjacent electron-withdrawing fluorine atom enhances the positive electrostatic potential of the bromine's σ-hole, strengthening this interaction. researchgate.net This specific and directional bond can significantly contribute to the stability of the ligand-receptor complex, leading to enhanced potency and selectivity. researchgate.netnih.gov
Modulation of the Phenoxy Linkage on SAR
The ether bridge provides rotational flexibility, allowing the phenoxy and pyrimidine (B1678525) rings to adopt various spatial orientations relative to one another. frontiersin.org However, this flexibility is not unlimited. The specific conformation required for biological activity is often a low-energy state that perfectly complements the geometry of the receptor's binding site. frontiersin.org The substitution pattern on the phenoxy ring can influence the preferred dihedral angles, effectively pre-organizing the molecule into a bioactive conformation. Computational and crystallographic studies have shown that locking a molecule into such a favorable conformation can lead to a significant increase in binding affinity and, consequently, biological activity. frontiersin.org
Pyrimidine Core Modifications and Their SAR Implications
Modifications to the central pyrimidine ring are a key strategy in the optimization of phenoxypyrimidine-based compounds. These changes can significantly influence the molecule's interaction with its biological target.
The introduction of various substituents onto the pyrimidine ring can drastically alter the compound's potency and selectivity. SAR studies have shown that even small modifications can lead to significant changes in biological activity. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines designed as CDK9 inhibitors, attaching functional groups to the C5-position of the pyrimidine was a key strategy to modulate potency and selectivity. nih.gov One of the most selective compounds from this series, which demonstrated over 80-fold selectivity for CDK9 versus CDK2, featured a key substitution at this position. nih.gov
The following table summarizes the impact of various substituents on the pyrimidine ring based on findings from related pyrimidine scaffolds.
| Position on Pyrimidine Ring | Substituent Type | General Effect on Activity | Reference Compound Class |
| C5 | Functional Groups (e.g., amides) | Modulates potency and selectivity | 4-thiazol-2-anilinopyrimidine |
| C4 | Bulky Groups (e.g., tert-butyl) | Decreased inhibitory potential | Trifluoromethyl-substituted pyrimidines |
| C2/C4/C6 | Electron-releasing/-withdrawing | Can enhance biological activity | Various pyrimidine derivatives |
The two nitrogen atoms in the pyrimidine ring are fundamental to its role in molecular recognition. Their positions at the 1- and 3-positions create a unique electronic profile, making the ring π-deficient. This property facilitates interactions with biological targets, particularly through hydrogen bonding. nih.gov
In many kinase inhibitors, these nitrogen atoms act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction is often essential for anchoring the inhibitor and ensuring high-affinity binding. A study on pyrimidine-4-carboxamides systematically investigated the influence of these nitrogen atoms by synthesizing pyridyl analogues. acs.org The replacement of one of the pyrimidine nitrogens with a carbon atom to form a pyridine (B92270) ring allowed researchers to probe the specific contribution of each nitrogen to the ligand-target interaction. This comparative analysis helps to confirm which nitrogen is crucial for the hydrogen bonding network that stabilizes the ligand-receptor complex. acs.orgnih.gov
The basicity of these nitrogen atoms, which is lower than in pyridine, also plays a role in the molecule's pharmacokinetic properties and potential off-target effects. acs.org
Structure-Based Drug Design Principles Applied to Phenoxypyrimidines
The development of potent and selective phenoxypyrimidine inhibitors often relies on structure-based drug design, which uses three-dimensional structural information of the target to guide the design of new molecules.
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. For phenoxypyrimidine scaffolds, pharmacophore models typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic features. nih.govnih.gov
The process begins with identifying a set of active molecules and their binding modes, often determined through X-ray crystallography of ligand-target complexes. nih.gov For phenoxypyrimidines, key pharmacophoric features often include:
Hydrogen Bond Acceptors: The pyrimidine nitrogen atoms are crucial hydrogen bond acceptors that interact with the hinge region of kinases. nih.govresearchgate.net
Hydrophobic/Aromatic Regions: The phenoxy group and any additional aromatic substituents typically occupy hydrophobic pockets within the binding site. nih.gov
Additional Interaction Points: Substituents on either the pyrimidine or the phenoxy ring can be optimized to form additional hydrogen bonds or van der Waals interactions, enhancing potency and selectivity.
Once a pharmacophore model is established, it can be used for virtual screening to identify new compounds with diverse chemical scaffolds that match the required features. chemrxiv.org The model is continuously refined and optimized as new SAR data becomes available, leading to the design of more potent and specific ligands. nih.gov For example, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues to explore their binding modes as selective inhibitors. nih.gov
The table below outlines a typical pharmacophore model for a kinase inhibitor based on the phenoxypyrimidine scaffold.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction |
| Hydrogen Bond Acceptor (HBA) | Pyrimidine Nitrogen (N1 or N3) | H-bond with kinase hinge region backbone |
| Hydrophobic Group | Phenoxy Ring | Interaction with hydrophobic pocket |
| Aromatic Ring | Pyrimidine Ring / Phenyl Ring | π-π stacking interactions |
| Additional HBA/HBD | Substituents on rings | H-bonds with other active site residues |
Rational drug design integrates SAR data and structural biology to make informed decisions in the drug discovery process. parssilico.comnih.gov For phenoxypyrimidines, this involves a cyclical process of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the SAR.
A common strategy is to start with a "hit" compound, such as a basic phenoxypyrimidine, and systematically modify different parts of the molecule. acs.org For instance, based on SAR data suggesting a specific pocket in the target's active site, a rational design approach might involve adding substituents to the phenoxy ring to occupy that pocket and increase binding affinity. The halogen atoms in this compound are likely the result of such a strategy, aiming to improve properties like potency or cell permeability through specific interactions or by altering the electronic nature of the ring.
Molecular modeling and docking studies are integral to this process. nih.gov By docking proposed structures into the target's binding site, researchers can predict how modifications will affect the binding mode and affinity before committing to synthesis. nih.gov This approach was used in the development of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, where X-ray crystal structures provided a clear rationale for the observed SAR and guided further design. nih.gov This structure-guided optimization allows for the efficient development of compounds with improved potency, selectivity, and drug-like properties. nih.govstonybrookmedicine.edu
Molecular Mechanisms of Action and Target Interactions of Phenoxypyrimidine Derivatives
Interaction with Specific Kinase Targets (e.g., ULK1)
Unc-51 like autophagy activating kinase 1 (ULK1) is a critical initiator of the autophagy pathway, a cellular process essential for homeostasis and implicated in various diseases, including cancer. Phenoxypyrimidine derivatives have emerged as potent inhibitors of ULK1, and the structural characteristics of 2-(4-Bromo-3-fluoro-phenoxy)-pyrimidine suggest it may share this inhibitory capability.
Binding Site Analysis and Key Residue Interactions
Docking analyses of related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have provided a theoretical framework for understanding how these compounds interact with the ULK1 kinase domain. nih.gov These studies indicate that the phenoxypyrimidine scaffold likely orients within the ATP-binding pocket of ULK1. The pyrimidine (B1678525) core is predicted to form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.
Specifically, the nitrogen atoms of the pyrimidine ring are anticipated to act as hydrogen bond acceptors, interacting with the backbone amide groups of key residues in the hinge region. The phenoxy group likely extends into a hydrophobic pocket, with the bromo- and fluoro-substituents of this compound potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity and selectivity. The precise residues involved in these interactions would be analogous to those identified for similar inhibitors, which often include amino acids that anchor the inhibitor and correctly position it for effective blockade of ATP binding.
Allosteric Modulation vs. Active Site Inhibition
The majority of kinase inhibitors function by competing with ATP for binding at the active site, and this is the most probable mechanism of action for phenoxypyrimidine derivatives targeting ULK1. The predicted binding mode within the ATP-binding pocket is characteristic of active site inhibition. This direct competition prevents the phosphorylation of ULK1 substrates, thereby halting the initiation of the autophagy cascade.
While allosteric modulation, where a compound binds to a site distinct from the active site to induce a conformational change that alters kinase activity, is a known mechanism for some kinase inhibitors, there is currently no evidence to suggest that phenoxypyrimidine derivatives inhibit ULK1 through an allosteric mechanism. The available data points towards a competitive inhibitory model at the ATP-binding site.
Engagement with Nuclear Receptors (e.g., TGR5)
Takeda G-protein-coupled receptor 5 (TGR5) is a member of the G-protein coupled receptor (GPCR) superfamily and functions as a cell surface receptor for bile acids. It is an attractive therapeutic target for metabolic diseases. nih.gov Several 4-phenoxypyrimidine-5-carboxamide derivatives have been identified as potent TGR5 agonists, suggesting that the phenoxypyrimidine scaffold is a valid pharmacophore for TGR5 activation. acs.orgnih.gov
Agonistic and Antagonistic Activities at TGR5
Research has demonstrated that certain phenoxypyrimidine derivatives can act as potent agonists of TGR5, activating the receptor at nanomolar concentrations. acs.orgnih.gov This agonistic activity leads to the stimulation of downstream signaling pathways, such as the production of cyclic AMP (cAMP). For this compound, it is plausible that it could also exhibit agonistic properties at TGR5, though the specific potency would be dependent on how the 4-bromo and 3-fluoro substitutions on the phenoxy ring influence its interaction with the receptor's binding pocket.
While the focus of existing research has been on the agonistic potential of phenoxypyrimidine derivatives at TGR5, the possibility of antagonistic activity cannot be entirely ruled out without direct experimental evidence. Antagonism would involve the compound binding to the receptor but failing to induce the conformational change necessary for activation, thereby blocking the action of endogenous agonists like bile acids.
Ligand-Induced Receptor Conformation Changes
The activation of a GPCR like TGR5 by an agonist is fundamentally dependent on the ligand's ability to induce a specific conformational change in the receptor protein. Upon binding of an agonist, the transmembrane helices of the receptor are thought to undergo a rearrangement. This conformational shift on the intracellular side of the receptor facilitates its interaction with and activation of heterotrimeric G proteins. This, in turn, initiates a cascade of intracellular signaling events. For phenoxypyrimidine agonists, the binding event stabilizes an active conformation of TGR5, leading to the desired physiological response. The specific nature of this conformational change induced by a phenoxypyrimidine derivative would be subtly different from that induced by endogenous bile acids, which could be exploited for developing biased agonists that selectively activate certain downstream pathways.
Inhibition of Transcription Factors (e.g., AP-1 and NF-kappaB)
Activator protein-1 (AP-1) and nuclear factor-kappaB (NF-κB) are key transcription factors that regulate the expression of genes involved in inflammatory responses, cell proliferation, and survival. The dysregulation of these pathways is implicated in numerous diseases. Certain pyrimidine derivatives have been shown to inhibit the transcriptional activity mediated by both AP-1 and NF-κB. nih.gov
The likely mechanism by which phenoxypyrimidine derivatives, and by extension this compound, would inhibit these transcription factors is through the modulation of upstream signaling kinases. The activity of both AP-1 and NF-κB is regulated by complex signaling cascades involving various kinases. For instance, the NF-κB pathway is heavily dependent on the IκB kinase (IKK) complex, while the AP-1 pathway is controlled by mitogen-activated protein kinases (MAPKs).
By inhibiting one or more of these upstream kinases, phenoxypyrimidine derivatives can prevent the phosphorylation events that are necessary for the activation and nuclear translocation of AP-1 and NF-κB. This leads to a downstream suppression of the expression of their target genes, which include pro-inflammatory cytokines and other mediators of disease pathology. Therefore, the inhibitory effect on these transcription factors is likely a consequence of the primary interaction of the phenoxypyrimidine compound with specific kinases in these signaling pathways.
Future Directions and Research Gaps
Development of Novel Synthetic Routes for Enhanced Yield and Selectivity
The efficient and selective synthesis of phenoxypyrimidine derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating the production of lead compounds. A common method for constructing the phenoxypyrimidine scaffold involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine (B1678525) and a substituted phenol (B47542).
Future research in this area should focus on several key aspects to improve upon existing methods:
Catalyst and Ligand Development: The use of transition metal catalysts, such as copper or palladium, has been shown to be effective in C-O cross-coupling reactions for the synthesis of phenoxypyrimidines. researchgate.net Future work should aim to develop more efficient and versatile catalyst systems. This includes the design of novel ligands that can promote the reaction under milder conditions, reduce reaction times, and be tolerant of a wider range of functional groups on both the pyrimidine and phenol components.
Microwave-Assisted and Flow Chemistry: The application of microwave irradiation and continuous flow technologies can significantly enhance reaction rates and yields. These techniques allow for precise control over reaction parameters, leading to improved selectivity and reduced formation of byproducts. Research into optimizing these conditions for the synthesis of a diverse library of phenoxypyrimidines is a promising avenue.
| Synthetic Method | Key Features | Potential for Improvement |
| Nucleophilic Aromatic Substitution (SNAr) | Simple, direct method. | Often requires harsh conditions, limited substrate scope. |
| Transition Metal Catalysis | Milder reaction conditions, broader functional group tolerance. researchgate.net | Catalyst cost and removal, ligand sensitivity. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability challenges, potential for localized overheating. |
| Flow Chemistry | Precise control, enhanced safety, and scalability. | Initial setup cost, potential for clogging. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective compounds. For phenoxypyrimidine derivatives, several computational techniques can be applied.
A computational study on 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as antidiabetic agents demonstrated the utility of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. researchgate.net The study utilized Density Functional Theory (DFT) for structure optimization and generated robust QSAR models using Genetic Function Approximation (GFA) and Multi-Linear Regression. researchgate.net These models, which showed strong statistical significance with high correlation coefficients, can predict the biological activity of new derivatives based on their structural features. researchgate.net
Molecular docking studies further elucidated the binding modes of these compounds with their target receptor, revealing key interactions such as hydrogen bonding and hydrophobic interactions. researchgate.net
Future directions in the computational modeling of phenoxypyrimidines include:
Enhanced QSAR and 3D-QSAR Models: Developing more sophisticated and predictive QSAR models by incorporating a larger and more diverse dataset of phenoxypyrimidine compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding of the steric and electronic requirements for optimal biological activity.
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of phenoxypyrimidine-target complexes. This can provide insights into the stability of binding, the role of solvent molecules, and potential allosteric effects that are not captured by static docking models.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): Using these more rigorous computational methods to accurately predict the binding affinities of new phenoxypyrimidine derivatives, thereby allowing for a more quantitative ranking of potential drug candidates before their synthesis.
| Computational Technique | Application in Phenoxypyrimidine Research | Key Insights |
| QSAR | Predicting biological activity based on chemical structure. researchgate.net | Identifying key structural features for potency. |
| Molecular Docking | Visualizing binding modes within a target protein. researchgate.net | Understanding specific ligand-receptor interactions. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex. | Assessing binding stability and conformational changes. |
| FEP/TI | Calculating relative binding free energies. | Providing accurate predictions of binding affinity. |
Elucidation of Broader Spectrum Biological Activities and Novel Targets
The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgjuniperpublishers.comwjarr.comderpharmachemica.com Consequently, phenoxypyrimidine derivatives represent a promising class of compounds for the discovery of novel therapeutic agents.
Future research should focus on:
High-Throughput Screening (HTS): Screening large libraries of diverse phenoxypyrimidine derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. This can lead to the identification of unexpected biological activities and novel therapeutic applications.
Phenotypic Screening: Utilizing cell-based phenotypic screening assays to identify compounds that produce a desired biological effect without a preconceived target. This approach can uncover novel mechanisms of action and first-in-class drug candidates.
Target Deconvolution: For compounds identified through phenotypic screening, employing techniques such as chemical proteomics and affinity chromatography to identify their molecular targets.
The structural similarity of some phenoxypyrimidine derivatives to known kinase inhibitors suggests that this class of compounds may have potential as modulators of various protein kinases involved in cell signaling pathways.
Exploration of Synergistic Effects in Multi-Target Modulators
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-target modulators, which are single molecules designed to interact with multiple targets, offer a promising therapeutic strategy for such diseases. The phenoxypyrimidine scaffold, with its potential for diverse substitutions, is well-suited for the design of such multi-target agents.
Future research in this area should explore:
Rational Design of Multi-Target Ligands: Designing phenoxypyrimidine derivatives that can simultaneously modulate two or more targets involved in a particular disease. This can be achieved by integrating structural features known to be important for binding to each target.
Investigation of Synergistic Effects: Evaluating the potential for synergistic interactions between the different biological activities of a multi-target phenoxypyrimidine. Synergy occurs when the combined effect of the compound on its multiple targets is greater than the sum of its individual effects.
While not directly involving phenoxypyrimidines, a study on the synergistic effects of caffeoylquinic acid compounds with the antibiotic levofloxacin (B1675101) highlights the potential of combination therapies to enhance efficacy and combat drug resistance. mdpi.com This principle can be applied to the development of multi-target phenoxypyrimidines.
Application of Artificial Intelligence and Machine Learning in Phenoxypyrimidine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to identify patterns and make predictions. astrazeneca.comnih.govnih.govmdpi.com These technologies can be applied at various stages of phenoxypyrimidine research.
De Novo Drug Design: Using generative AI models to design novel phenoxypyrimidine structures with desired properties. elsevier.com These models can learn the underlying patterns in large chemical databases and generate new molecules that are predicted to be active against a specific target.
Predictive Modeling of ADMET Properties: Training ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of phenoxypyrimidine derivatives. nih.gov This can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further development.
Synthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient synthetic routes for novel phenoxypyrimidine compounds. elsevier.com
The integration of AI and ML into the research and development of phenoxypyrimidines has the potential to significantly accelerate the discovery of new drug candidates and reduce the time and cost of bringing them to the clinic.
| AI/ML Application | Impact on Phenoxypyrimidine Research |
| De Novo Design | Generation of novel and diverse chemical structures with desired properties. elsevier.com |
| ADMET Prediction | Early identification of compounds with favorable pharmacokinetic and safety profiles. nih.gov |
| Synthesis Planning | Optimization of synthetic routes for efficiency and cost-effectiveness. elsevier.com |
| High-Throughput Screening Analysis | Identification of hits and SAR from large screening datasets. |
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Bromo-3-fluoro-phenoxy)-pyrimidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of halogenated pyrimidines like this compound often involves nucleophilic aromatic substitution or coupling reactions. A metal-free approach under mild conditions is preferred for high yields and reduced side products. For example:
- Step 1: React β-CF₃ aryl ketones with amidines to form the pyrimidine core. Adjust substituents via regioselective bromination/fluorination .
- Step 2: Optimize solvent (e.g., DMF or THF), temperature (60–80°C), and stoichiometry of reagents. Excess brominating agents (e.g., NBS) improve regioselectivity .
- Key Variables: Reaction time (6–24 hours) and purification via column chromatography (hexane/ethyl acetate) are critical for isolating pure products (>90% yield) .
Basic: How is structural confirmation of this compound achieved?
Methodological Answer:
Multi-modal spectroscopic and crystallographic techniques are employed:
- ¹H/¹³C/¹⁹F NMR: Identify substituent positions. For example, fluorine’s deshielding effect in ¹⁹F NMR confirms para-fluoro substitution .
- HRMS: Match experimental and calculated m/z values (e.g., [M+H]⁺) to verify molecular formula .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal: Segregate halogenated waste and use certified agencies for incineration to prevent environmental release .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Data Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 2-(4-bromophenyl)-4-fluoro-6-(p-tolyl)pyrimidine ).
- Isotopic Purity: Ensure deuterated solvents (e.g., DMSO-d₆) do not introduce extraneous peaks .
- Dynamic Effects: Account for temperature-dependent conformational changes in ¹H NMR (e.g., rotamers in phenoxy groups) .
Advanced: What strategies improve regioselectivity in bromo-fluoro pyrimidine synthesis?
Methodological Answer:
- Directing Groups: Use electron-withdrawing substituents (e.g., -NO₂) to guide bromination to the meta position relative to fluorine .
- Catalytic Systems: Lewis acids (e.g., FeCl₃) enhance electrophilic substitution rates but may require post-reaction quenching .
- Microwave Irradiation: Reduces reaction time and improves selectivity by minimizing thermal decomposition .
Advanced: What are the potential applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition: The pyrimidine core mimics ATP-binding motifs. Test against tyrosine kinases using enzymatic assays .
- Anticancer Probes: Evaluate cytotoxicity in cell lines (e.g., MCF-7) via MTT assays. The bromo-fluoro motif enhances DNA intercalation potential .
- SAR Studies: Modify the phenoxy group to assess bioavailability and logP values in preclinical models .
Advanced: How can reaction yields be optimized for scale-up synthesis?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
- Catalyst Loading: Optimize Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to ≤5 mol% to reduce costs .
- In-line Analytics: Use HPLC or GC-MS to monitor reaction progress and terminate at peak conversion .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- LC-HRMS: Detect sub-1% impurities (e.g., dehalogenated byproducts) with high-resolution mass accuracy .
- ICP-MS: Quantify residual metals (e.g., Pd) from catalysts to meet ICH Q3D guidelines .
- Stability Studies: Use accelerated degradation (40°C/75% RH) to identify hydrolytically labile sites (e.g., ester groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
